L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl-
Description
L-Glutamine, N²-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl- is a synthetic amino acid derivative extensively utilized in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethyloxycarbonyl (Fmoc) group at the N² position and a phenyl substituent at the N-phenyl position, which serve as protective groups to prevent undesired side reactions during solid-phase peptide synthesis (SPPS). The Fmoc group is particularly valued for its orthogonality and ease of removal under mild basic conditions (e.g., piperidine) .
Structurally, the molecule comprises a glutamine backbone with modifications that enhance its stability and reactivity in coupling reactions. Its molecular formula is C₃₀H₂₈N₂O₅, and it has a molecular weight of 520.56 g/mol (exact values may vary slightly depending on isotopic composition). The presence of the phenyl group introduces steric hindrance, which can influence solubility and coupling efficiency compared to simpler Fmoc-protected amino acids.
Properties
IUPAC Name |
(2S)-5-amino-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c27-24(29)15-14-23(25(30)31)28(17-8-2-1-3-9-17)26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H2,27,29)(H,30,31)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQPXNGSEAVSGB-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C(CCC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection Approach
The synthesis typically involves two sequential protection steps:
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Fmoc Protection of the α-Amino Group
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Phenyl Group Introduction on the Amide Side Chain
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Mechanism : Activation of the amide’s carbonyl group (e.g., via mixed anhydride or carbodiimide coupling) followed by nucleophilic substitution with aniline.
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Reagents : Phenyl chloroformate, DCC/HOBT, or other coupling agents.
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Challenges : The amide’s inherent stability complicates direct phenylation.
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Pre-Modification of Glutamine
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Amide Side-Chain Functionalization
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Method : Convert the amide to a reactive intermediate (e.g., nitrile via dehydration) and subsequently couple with aniline.
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Limitations : Multi-step processes risk side reactions and reduced yields.
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Parallel Protection
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Strategy : Simultaneous protection of both the α-amino and amide groups using orthogonal reagents.
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Example : Use Fmoc-Cl for the α-amino group and phenyl chloroformate for the amide under controlled pH conditions.
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Reaction Optimization and Challenges
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent System | Water/THF or DMF | Enhances solubility of reactants |
| Temperature | 0–20°C | Minimizes side reactions |
| Base Strength | Na₂CO₃ or TEA | Neutralizes HCl during Fmoc coupling |
| Coupling Agent | DCC/HOBT or EDC/HOBt | Activates carbonyl for phenyl addition |
Common Challenges and Solutions
| Challenge | Solution |
|---|---|
| Amide Reactivity | Use carbodiimide coupling agents (e.g., DCC) to activate the carbonyl. |
| Fmoc Group Stability | Avoid strong acids (e.g., TFA) during phenyl addition. |
| Side Reactions | Monitor pH to prevent hydrolysis of Fmoc or phenyl groups. |
Purification and Characterization
Work-Up and Purification
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl- undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Coupling: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Carbodiimide reagents such as EDC or DCC in the presence of HOBt or HOAt.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and peptides .
Scientific Research Applications
Chemical Properties and Structure
N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl has the molecular formula C20H20N2O5 and a molecular weight of 368.39 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in organic solvents, making it suitable for various applications in synthetic chemistry .
Applications in Peptide Synthesis
Fmoc Protection Strategy:
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). It allows for selective protection of the amino group of glutamine, facilitating the stepwise addition of amino acids to form peptides. This method is favored due to its ease of removal under mild basic conditions, which preserves sensitive side chains during synthesis.
Advantages:
- Improved Solubility: The Fmoc group increases the solubility of glutamine in organic solvents, aiding in the synthesis of peptides with hydrophobic regions.
- Versatility: The ability to incorporate various amino acids makes it a valuable tool for producing diverse peptide libraries for drug discovery .
Therapeutic Applications
Nutraceutical Potential:
L-Glutamine is recognized as a conditionally essential amino acid during periods of stress or illness. Its supplementation has been studied for various clinical applications:
- Critical Illness and Surgery: Research indicates that glutamine supplementation may improve outcomes in critically ill patients by enhancing immune function and gut barrier integrity . High-dose parenteral administration (0.25 to 0.30 g/kg/day) has shown benefits in reducing mortality and length of hospital stay.
- Cancer Therapy: Glutamine's role in cancer metabolism has garnered attention. It serves as a fuel source for rapidly dividing cells and may enhance the efficacy of certain chemotherapeutic agents . Studies suggest that glutamine can mitigate some side effects of chemotherapy by supporting healthy cell function.
Mechanism of Action
The mechanism of action of L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl- involves the protection of the amino group, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent reactions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Protective Group Chemistry :
- The phenyl group in the target compound increases steric bulk compared to the trityl (triphenylmethyl) group in N²-Fmoc-N-trityl-L-glutamine. While trityl offers acid-labile protection, the phenyl group may reduce solubility in polar solvents like DMF .
- Trimethoxybenzyl (TMOB) and pentafluorophenyl (PFP) ester derivatives exhibit specialized reactivity. TMOB allows selective deprotection under oxidative conditions, while PFP esters enhance coupling efficiency in SPPS .
Synthetic Utility :
- The unmodified N²-Fmoc-L-glutamine is a staple in SPPS due to its balance of stability and reactivity. In contrast, N-phenyl and N-trityl derivatives are niche reagents for synthesizing peptides with sterically demanding residues .
- Pentafluorophenyl esters (e.g., 86061-00-9) are pre-activated for rapid amide bond formation, bypassing the need for coupling agents like HBTU or EDCI .
Safety and Handling :
- N²-Fmoc-N-trityl-L-glutamine and related trityl-protected compounds require careful handling due to their sensitivity to acidic conditions. In contrast, the phenyl-substituted derivative is more stable but may pose challenges in purification due to lower polarity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- LogP Values : The higher LogP of N²-Fmoc-N-trityl-L-glutamine (6.8) reflects its increased hydrophobicity, which complicates aqueous workup but improves compatibility with organic solvents.
- Solubility : The unmodified Fmoc-glutamine exhibits superior solubility in DMF, making it preferable for high-concentration SPPS protocols .
Biological Activity
L-Glutamine, particularly in its modified form N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl-, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound, often referred to as Fmoc-Gln, is a derivative of the amino acid glutamine that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
- Molecular Formula : C21H22N2O5
- Molecular Weight : 382.42 g/mol
- CAS Number : 910056-51-8
- Purity : ≥ 97% .
L-Glutamine plays a crucial role in various metabolic pathways, particularly in nitrogen metabolism and as a precursor for the synthesis of nucleotides and amino acids. The N2-(Fmoc) modification enhances its stability and solubility, making it suitable for pharmaceutical applications. The compound can influence several biological processes:
- Cell Proliferation : Glutamine is essential for cell growth and proliferation, especially in rapidly dividing cells such as lymphocytes and enterocytes.
- Immune Function : It supports the immune system by providing energy to immune cells and promoting their proliferation during times of stress or illness.
- Gut Health : Glutamine is vital for maintaining the integrity of the intestinal barrier, preventing permeability and inflammation .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Cell Growth | Supports proliferation in lymphocytes and intestinal cells. |
| Immune Modulation | Enhances immune response during stress or illness. |
| Intestinal Health | Maintains gut barrier integrity; prevents leaky gut syndrome. |
| Antioxidant Properties | Acts as a precursor for glutathione synthesis, a key antioxidant. |
Case Studies
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Immune Response Enhancement :
A study demonstrated that supplementation with L-glutamine improved the immune response in critically ill patients, reducing infection rates and improving recovery times . The mechanism was attributed to enhanced lymphocyte function and cytokine production. -
Gut Health Improvement :
Research indicated that L-glutamine supplementation significantly reduced intestinal permeability in patients undergoing chemotherapy, suggesting its protective role against treatment-induced gut damage . -
Cancer Therapy Support :
In oncology, L-glutamine has been studied for its potential to mitigate chemotherapy side effects by preserving gut health and supporting immune function, thus improving patient quality of life during treatment .
Safety Profile
L-Glutamine is generally recognized as safe when used within recommended dosages. Studies have shown that it does not exhibit toxicity in standard doses and is well-tolerated by both humans and animals . However, monitoring is advised when administered in high doses or in specific populations (e.g., patients with renal dysfunction).
Q & A
Q. What are the standard synthetic protocols and characterization methods for L-Glutamine, N2-Fmoc-N-phenyl-?
The compound is synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the α-amino group, followed by selective functionalization of the side chain. Key steps include:
- Coupling reactions : Use of Fmoc-Cl (Fmoc-chloride) or Fmoc-OSu (succinimidyl ester) under basic conditions (e.g., NaHCO₃) to protect the amine group .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.
- Characterization :
- 1H/13C NMR : To confirm regioselective Fmoc incorporation and absence of side products (e.g., δ- vs. α-amide formation) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and elemental composition (e.g., C, H, N content) .
- Melting Point Analysis : Consistency with literature values (e.g., 120–150°C range for related Fmoc-glutamine derivatives) .
Q. How is the purity and structural integrity of this compound confirmed in peptide synthesis workflows?
- HPLC (Reverse-Phase) : Uses C18 columns with UV detection (254 nm for Fmoc chromophore) to assess purity (>95%) and detect deprotection byproducts .
- FT-IR Spectroscopy : Identifies characteristic Fmoc carbonyl stretches (~1700–1750 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and ninhydrin staining for free amines .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for Fmoc-protected glutamine derivatives be resolved?
- SHELX Suite : Employ SHELXL for refining crystal structures against high-resolution data. Challenges include resolving disorder in the Fmoc group or phenyl substituents. Use restraints for thermal parameters and iterative refinement cycles .
- Twinned Data Analysis : For crystals with non-merohedral twinning, SHELXD and SHELXE are robust for phasing, while SHELXL handles refinement with TWIN/BASF commands .
Q. What strategies ensure enantiomeric purity in Fmoc-protected glutamine derivatives?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate D/L enantiomers. Retention time differences >2 min indicate high enantiopurity .
- Circular Dichroism (CD) : Detects optical activity in the Fmoc chromophore (190–250 nm range) to confirm stereochemical integrity .
Q. How can orthogonal protection strategies be optimized for solid-phase peptide synthesis (SPPS) using this compound?
- Trityl (Trt) or Mtt Protection : Protect the glutamine side chain with acid-labile groups (e.g., Mtt: 4-methyltrityl), enabling selective deprotection with 1% TFA while retaining Fmoc on the α-amine .
- Compatibility Tests : Assess coupling efficiency (e.g., HOBt/DIC activation) in the presence of bulky protecting groups to avoid steric hindrance .
Q. How is thermodynamic stability evaluated under varying experimental conditions?
Q. What methodologies address solubility challenges in peptide coupling reactions?
- Co-Solvent Systems : Use mixtures of DCM/DMF (1:1) or DMSO/THF to enhance solubility without compromising coupling efficiency .
- Microwave-Assisted Synthesis : Increases reaction kinetics, reducing aggregation-prone intermediates .
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling this compound?
- Toxicity Data : While no specific hazards are classified for N2-Fmoc-N-phenyl glutamine, general precautions apply:
- Use PPE (gloves, goggles) to avoid dermal/oral exposure (LD50 >2000 mg/kg in related compounds) .
- Conduct reactions in fume hoods due to volatile reagents (e.g., TFA, DIC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
